molecular formula C13H13NO3 B13954487 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester CAS No. 55191-22-5

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester

Cat. No.: B13954487
CAS No.: 55191-22-5
M. Wt: 231.25 g/mol
InChI Key: SRIBLLYYOKTWMS-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its biological activities and is found in many synthetic drug molecules .

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with acetic anhydride to form the acetyl derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: As a derivative of indole-3-acetic acid, it plays a role in plant growth and development studies.

    Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. The compound is hydrolyzed by esterases to release active indole-3-acetic acid, which then exerts its effects on plant growth and development .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-acetyl-, methyl ester can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific ester and acetyl modifications, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

55191-22-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(1-acetylindol-3-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-9(15)14-8-10(7-13(16)17-2)11-5-3-4-6-12(11)14/h3-6,8H,7H2,1-2H3

InChI Key

SRIBLLYYOKTWMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC

Origin of Product

United States

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